![molecular formula C9H11NO3S B2546391 N-(2-acetylphenyl)methanesulfonamide CAS No. 5317-80-6](/img/structure/B2546391.png)
N-(2-acetylphenyl)methanesulfonamide
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Description
Conformational and Spectroscopic Analysis
The conformational analysis of methanesulfonamide derivatives has been extensively studied, as seen in the research on methanesulfonamide-N,N'-1,2-ethanediylbis (msen). Vibrational and NMR spectroscopies, along with theoretical computations, have identified six different rotational isomers, with the trans-trans-gauche(+)-eclipsed and trans-gauche(+)-gauche(-)-staggered conformers being particularly noteworthy. These studies provide a detailed understanding of the stable conformers and their vibrational spectra, contributing to the knowledge of the molecular structure of such compounds .
Synthesis and Reaction Mechanisms
The synthesis of N-acyl- and N-methanesulfonyl derivatives has been explored through the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-6-ols with lead tetraacetate, leading to the formation of o-quinol acetates. Subsequent reactions with acetic acid yield various N,N-dialkyl derivatives, showcasing the reactivity and potential for further functionalization of these compounds . Additionally, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides demonstrates the versatility of these compounds in heterocyclic chemistry .
Molecular Structure Insights
The molecular structure of N-(2,4-dichlorophenyl)methanesulfonamide reveals that the amide H atom is positioned in a way that makes it readily available to receptor molecules during biological activity. This structural feature is consistent with other methanesulfonanilides and is crucial for understanding the potential interactions of these compounds with biological targets . Similarly, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the amide H atom's availability for receptor interaction, with the molecules being packed into chains through hydrogen bonding .
Chemoselective Acylation Agents
The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective acylation agents highlights the importance of structure-reactivity relationships. These compounds serve as storable and selective reagents for N-acylation, expanding the toolbox for synthetic organic chemistry .
Proton-Donating Ability and Chemical Properties
Trifluoro-N-(2-phenylacetyl)methanesulfonamide exhibits two conformers with different orientations of the C=O and N-H bonds. Its ability to form self-associates and its strong hydrogen bond donating ability, as evidenced by its pKa in methanol, provide insights into its physical and chemical properties. This compound's proton-donating ability is stronger than that of N-methyltrifluoromethanesulfonamide, indicating its potential for forming stable hydrogen bonds .
Scientific Research Applications
Chemoselective N-Acylation Reagents
N-(2-acetylphenyl)methanesulfonamide and its derivatives are instrumental in the development of chemoselective N-acylation reagents. For instance, a study by Kondo et al. (2000) explored N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their effectiveness as N-acylation agents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Synthesis of Heteroaromatic Ring Systems
Sakamoto et al. (1988) utilized N-(2-halophenyl)methanesulfonamides, closely related to N-(2-acetylphenyl)methanesulfonamide, in the synthesis of 1-methylsulfonyl-indoles. Their work highlights the role of these compounds in the efficient synthesis of complex heteroaromatic systems (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Structural Analysis and Conformation
The structural and conformational properties of methanesulfonamide derivatives, including N-(2-acetylphenyl)methanesulfonamide, are significant in scientific research. Gowda, Foro, and Fuess (2007) provided insights into the molecular structure of N-(3,4-Dichlorophenyl)methanesulfonamide, contributing to a better understanding of similar compounds (Gowda, Foro, & Fuess, 2007).
Catalysis and Chemical Synthesis
In chemical synthesis, derivatives of N-(2-acetylphenyl)methanesulfonamide are used as catalysts. Jiang, Shi, and Shi (2008) utilized a chiral phosphine derived from N-(2'-diphenylphosphanyl-[1,1']binaphthalenyl-2-yl)methanesulfonamide as an effective catalyst in organic reactions (Jiang, Shi, & Shi, 2008).
N-arylation and Cross-Coupling Reactions
Methanesulfonamide derivatives, similar to N-(2-acetylphenyl)methanesulfonamide, are used in N-arylation and cross-coupling reactions. Rosen et al. (2011) described a palladium-catalyzed cross-coupling of methanesulfonamide, highlighting its utility in such chemical transformations (Rosen, Ruble, Beauchamp, & Navarro, 2011).
properties
IUPAC Name |
N-(2-acetylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGKSJBYJPWYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)methanesulfonamide |
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